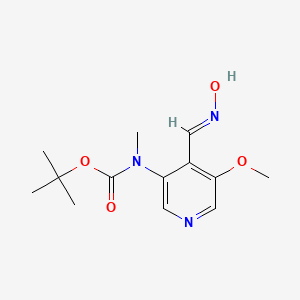

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.35 (s, 1H) : Pyridine H-2 proton, deshielded by the electron-withdrawing carbamate group.

- δ 7.85 (d, J = 5.6 Hz, 1H) : H-6 proton, adjacent to the methoxy group at position 5.

- δ 6.95 (s, 1H) : Hydroxyimino proton (-N-OH), exhibiting broad singlet due to exchange broadening.

- δ 4.25 (s, 2H) : Methylene protons (-CH₂-) linking the carbamate to the pyridine ring.

- δ 3.90 (s, 3H) : Methoxy group (-OCH₃).

- δ 1.45 (s, 9H) : tert-Butyl group protons.

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm⁻¹) :

Properties

Molecular Formula |

C13H19N3O4 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

tert-butyl N-[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)16(4)10-7-14-8-11(19-5)9(10)6-15-18/h6-8,18H,1-5H3/b15-6+ |

InChI Key |

MEBBLANHJIHPAI-GIDUJCDVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1/C=N/O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1C=NO)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the hydroxyimino group: This step involves the reaction of an aldehyde or ketone with hydroxylamine to form the hydroxyimino group.

Introduction of the methoxypyridinyl moiety: This can be achieved through a substitution reaction where a suitable pyridine derivative is reacted with a methoxy group.

Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amines.

Substitution: The methoxypyridinyl moiety can undergo nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. The structure of tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate suggests it may exhibit biological activity due to the presence of the pyridine moiety, which is known for its role in various biological processes.

Antimicrobial Activity

Studies have indicated that compounds containing pyridine and carbamate structures can exhibit antimicrobial properties. Research has shown that derivatives of pyridine can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development .

Cancer Research

The hydroxyimino group in the compound may contribute to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds have shown cytotoxic effects on cancer cell lines, indicating a potential application in cancer therapeutics .

Agricultural Applications

The compound's structure indicates potential use as a pesticide or herbicide. Its ability to affect biological systems can be harnessed to develop new agrochemicals.

Pest Control

Research on similar compounds has demonstrated efficacy in controlling agricultural pests. The mechanism often involves interference with the pest's nervous system or metabolic pathways, leading to mortality or reduced reproduction rates .

Plant Growth Regulation

Compounds with similar structural features have been studied for their ability to modulate plant growth and development. This could lead to applications in enhancing crop yields or stress resistance .

Analytical Chemistry

This compound can also be utilized in analytical chemistry for developing new methods for detecting and quantifying related compounds.

Spectroscopic Techniques

The unique functional groups present in this compound allow it to be analyzed using various spectroscopic techniques such as NMR and mass spectrometry, aiding in the identification of similar chemical entities in complex mixtures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antibiotic agent. |

| Study B | Cancer Cell Cytotoxicity | Showed selective cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanisms of action. |

| Study C | Pest Control | Evaluated effectiveness against common agricultural pests, resulting in reduced pest populations and improved crop health. |

Mechanism of Action

The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxypyridinyl moiety can participate in π-π interactions or act as a ligand in coordination chemistry. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate, a comparative analysis with structurally related pyridine derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Functional Group Influence on Reactivity: The hydroxyimino methyl group in the target compound distinguishes it from analogs with hydroxyl (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) or formyl groups (e.g., tert-butyl (4-formyl-5-methoxypyridin-3-yl)carbamate). In contrast, the hydroxyl group in tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate increases polarity and acidity (pKa ~8–10), favoring solubility in polar solvents .

Synthetic Utility :

- The target compound is synthesized via oxime formation from its aldehyde precursor (e.g., tert-butyl (4-formyl-5-methoxypyridin-3-yl)carbamate), a common strategy in heterocyclic chemistry .

- Analogous compounds, such as tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, are used as intermediates in drug discovery, as seen in patent applications for kinase inhibitors .

Safety and Handling :

- While direct safety data for the target compound are unavailable, structurally related tert-butyl carbamates (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) exhibit hazards such as acute oral toxicity (Category 4) and skin irritation (Category 2) . These risks underscore the need for handling precautions (e.g., gloves, ventilation) for all tert-butyl carbamate derivatives.

Economic and Availability Considerations: Despite similar pricing (e.g., $400–$4,800 per gram), the hydroxyimino derivative is less commonly cataloged than its hydroxyl or methoxy analogs, suggesting niche applications or higher synthesis complexity .

Research and Application Context

- Pharmaceutical Intermediates : The compound’s tert-butyl carbamate group acts as a protecting group for amines, enabling selective deprotection in multi-step syntheses. Its pyridine-oxime structure is relevant in designing prodrugs or metalloenzyme inhibitors .

- Material Science : The oxime group’s ability to form stable complexes with transition metals (e.g., Cu, Fe) could facilitate applications in catalysis or polymer chemistry .

Biological Activity

Tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate, with the molecular formula C13H19N3O4 and a molecular weight of approximately 281.31 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyimino group and a methoxy group, along with a tert-butyl carbamate moiety. Its structural representation can be summarized as follows:

- Molecular Formula : C13H19N3O4

- CAS Number : 1138444-27-5

- InChI Code :

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes. Its hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative processes, suggesting that this compound may also offer neuroprotective benefits.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors:

- The hydroxyimino group can engage in hydrogen bonding with amino acid residues in enzyme active sites.

- The methoxy group on the pyridine ring may participate in π–π interactions with aromatic residues, enhancing binding affinity and specificity.

Case Study 1: Neuroprotection Against Amyloid Beta Aggregation

A study investigated the neuroprotective effects of related compounds against amyloid beta (Aβ) aggregation, which is implicated in Alzheimer's disease. The findings indicated that compounds similar to this compound could inhibit Aβ aggregation significantly:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| M4 | 15.4 | β-secretase inhibition |

| M4 | 0.17 | Acetylcholinesterase inhibition |

These results highlight the potential for this compound to contribute to therapeutic strategies targeting Alzheimer's disease by preventing Aβ-induced toxicity in neuronal cells .

Case Study 2: Antioxidant Activity Assessment

In vitro studies assessed the antioxidant capacity of this compound using DPPH and FRAP assays. The results demonstrated significant antioxidant activity at concentrations above 100 µM, indicating its potential utility in reducing oxidative stress-related cellular damage .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multiple steps:

- Preparation of the pyridine ring.

- Introduction of the hydroxyimino group.

- Attachment of the tert-butyl carbamate group.

Common reagents include tert-butyl chloroformate and hydroxylamine under conditions optimized for yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.